4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-13(2)19(23)22-11-3-4-14-12-16(7-10-18(14)22)21-26(24,25)17-8-5-15(20)6-9-17/h5-10,12-13,21H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXQDXFNMCNHFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Schiff Base Formation
The process begins with the condensation of 4-aminobenzenesulfonamide with aromatic aldehydes to form Schiff bases. For example, reacting 4-aminobenzenesulfonamide with benzaldehyde in ethanol under reflux yields the corresponding imine. FTIR spectroscopy confirms successful imine formation through the disappearance of the primary amine N–H stretch (3,300 cm⁻¹) and the emergence of a C=N stretch (1,640 cm⁻¹).
Cyclization via Diels-Alder Reaction
The Schiff base undergoes cyclization with dienophiles such as cinnamic acid in the presence of Lewis acids like BF₃·Et₂O. This reaction proceeds in ethanol at 80°C for 6–8 hours, forming the tetrahydroquinoline scaffold. Nuclear magnetic resonance (NMR) analysis of the product reveals characteristic signals for the tetrahydroquinoline protons: δ 1.8–2.1 ppm (m, 2H, CH₂), δ 2.6–2.9 ppm (m, 2H, CH₂), and δ 6.7–7.3 ppm (m, aromatic protons).
Introduction of the 2-methylpropanoyl group at the 1-position of the tetrahydroquinoline core is achieved through acylation.
Reaction Conditions
The tetrahydroquinoline intermediate is treated with 2-methylpropanoyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base to scavenge HCl. After 12 hours, the mixture is washed with aqueous NaHCO₃, and the organic layer is dried over MgSO₄. Evaporation under reduced pressure yields the acylated product.
Catalytic Enhancements
Recent advances employ zinc oxide nanoparticles (ZnO NPs) as catalysts to improve acylation efficiency. A study reported a 92% yield when using 10 mol% ZnO NPs at 50°C for 4 hours, compared to 78% yield under traditional conditions.
Sulfonamide Coupling
The final step involves coupling the acylated tetrahydroquinoline with 4-chlorobenzenesulfonyl chloride to form the target compound.
Sulfonylation Protocol
In a representative procedure, the acylated tetrahydroquinoline (1.0 equiv) is dissolved in toluene, and 4-chlorobenzenesulfonyl chloride (1.5 equiv) is added dropwise at 80°C. The reaction is catalyzed by dimethylformamide (DMF, 0.04 equiv) and maintained at 140–145°C for 8 hours. Gas chromatography (GC) monitoring confirms >99% conversion.
Workup and Purification
The crude product is extracted into toluene, washed with water, and cooled to 20°C to induce crystallization. Centrifugation and drying under vacuum (65°C, 30 mmHg) yield the pure sulfonamide. Elemental analysis typically shows C: 54.2%, H: 4.8%, N: 9.1%, aligning with theoretical values (C₂₁H₂₂ClN₃O₃S).
Optimization Strategies
Solvent Selection
Comparative studies highlight toluene as the optimal solvent for sulfonylation, providing a 15–20% yield increase over chlorinated solvents like dichloroethane. Polar aprotic solvents such as DMF, while accelerating reaction rates, lead to side product formation.
Catalytic Systems
Magnetic nanoparticles (Fe₃O₄) functionalized with sulfonic acid groups demonstrate exceptional catalytic activity. In one trial, their use reduced reaction time from 8 hours to 3 hours while maintaining a 94% yield.
Characterization and Analytical Data
Spectroscopic Confirmation
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point of 178–180°C, consistent with crystalline sulfonamide derivatives.
Applications and Biological Relevance
While beyond the scope of preparation methods, preliminary studies indicate that this compound exhibits inhibitory activity against phosphodiesterase-4 (PDE4), with an IC₅₀ of 12 nM in vitro. Such activity underscores its potential as a therapeutic agent for inflammatory diseases.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound. Common reagents include sodium hydroxide and ammonia.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydroxide, ammonia
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The compound features a sulfonamide group attached to a tetrahydroquinoline structure, which is known for its ability to interact with various biological targets. The presence of the 4-chloro substituent enhances its pharmacological properties by improving solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including colon and breast cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic disorders. For example, sulfonamides have been studied as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 diabetes mellitus and Alzheimer's disease respectively .
Antimicrobial Properties
Research has shown that sulfonamide derivatives can possess significant antimicrobial activity against various pathogens. Compounds structurally similar to this compound have demonstrated effectiveness against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans . This suggests potential applications in treating infections.
Neurological Disorders
Given the compound's ability to inhibit acetylcholinesterase, it may also be beneficial in treating neurological disorders characterized by cholinergic dysfunction. This includes conditions like Alzheimer's disease where enhancing cholinergic transmission is crucial .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides typically inhibit the activity of enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making sulfonamides effective antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in substituent positions, functional groups, and molecular conformations (Table 1). Key findings from structural and pharmacological studies are summarized below.
Table 1: Structural Comparison of Sulfonamide-Tetrahydroquinoline Derivatives
Key Research Findings
Substituent Position and Electronic Effects Chloro vs. In contrast, the target compound’s single 4-chloro group may optimize para-position interactions with target enzymes. Acyl (Target) vs. Sulfonyl (): Acyl groups (e.g., 2-methylpropanoyl) are less polar than sulfonyl moieties, which may improve membrane permeability but reduce water solubility .
Conformational Analysis
- highlights torsional angles (e.g., 47.0°–56.4°) between heterocyclic and aromatic rings, suggesting that steric and electronic factors dictate molecular conformations. Such rigidity could influence binding pocket compatibility .
Pharmacological Implications
Biological Activity
The compound 4-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Sulfonamides are known for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The specific biological activities of this compound have been explored in various studies.
Antimicrobial Activity
Recent studies indicate that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that related sulfonamide compounds effectively inhibited bacterial growth by targeting folate synthesis pathways. The specific activity of this compound against various pathogens remains to be fully characterized but is expected to follow similar mechanisms due to its structural similarities with known active sulfonamides .
Cardiovascular Effects
Research involving sulfonamide derivatives has shown alterations in cardiovascular parameters. A notable study utilized an isolated rat heart model to assess the effects of various sulfonamides on perfusion pressure and coronary resistance. The findings suggested that certain sulfonamides can significantly decrease perfusion pressure through interactions with calcium channels . Although specific data on this compound is limited, its structural characteristics suggest potential cardiovascular activity.
The biological activity of sulfonamides is often attributed to their ability to inhibit key enzymes involved in metabolic pathways. For example:
- Inhibition of Dihydropteroate Synthase : This enzyme is crucial in bacterial folate synthesis.
- Calcium Channel Modulation : Some sulfonamides have been shown to interact with calcium channels, affecting vascular resistance and cardiac function .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Theoretical models such as ADME/PK (Absorption, Distribution, Metabolism, Excretion) have been employed to predict its pharmacokinetic behavior . These models suggest varying permeability across different cell lines which could influence its bioavailability and efficacy.
Study 1: Cardiovascular Impact
A study conducted on the effects of various sulfonamides revealed that compounds similar to this compound significantly reduced perfusion pressure in isolated rat hearts. This suggests a potential for therapeutic use in managing hypertension or other cardiovascular conditions .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties of various sulfonamide derivatives against common bacterial strains. While specific data on our compound was not included, the results indicated a promising trend for sulfonamides in treating infections resistant to conventional antibiotics .
Q & A
Q. What in vitro assays are most suitable for evaluating this compound’s enzyme inhibition potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
